4-Methylcyclohexanecarboxylic acid

CAS No.: 934-67-8

Cat. No.: VC2404041

Molecular Formula: C8H14O2

Molecular Weight: 142.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 934-67-8 |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.2 g/mol |

| IUPAC Name | 4-methylcyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C8H14O2/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |

| Standard InChI Key | QTDXSEZXAPHVBI-UHFFFAOYSA-N |

| SMILES | CC1CCC(CC1)C(=O)O |

| Canonical SMILES | CC1CCC(CC1)C(=O)O |

Introduction

Chemical Identity and Structure

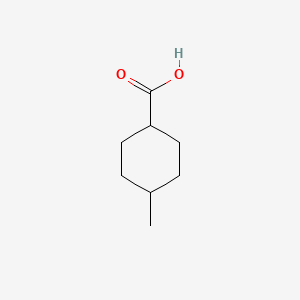

4-Methylcyclohexanecarboxylic acid (C₈H₁₄O₂) is a cyclic carboxylic acid with a molecular weight of 142.20 g/mol . The structure consists of a cyclohexane ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 1-position. This compound is also known by its IUPAC name, 4-methylcyclohexane-1-carboxylic acid .

Isomerism

A key structural feature of 4-methylcyclohexanecarboxylic acid is its ability to exist as geometric isomers due to the relative orientation of the substituents on the cyclohexane ring. The compound exists in two primary configurations:

-

Trans isomer (CAS: 13064-83-0): In this configuration, the methyl group and carboxylic acid group are positioned on opposite sides of the cyclohexane ring plane .

-

Cis isomer (CAS: 934-67-8): Here, both the methyl group and carboxylic acid group are positioned on the same side of the cyclohexane ring plane .

-

Mixture of cis and trans isomers (CAS: 4331-54-8): Commercial products often contain both isomers in varying ratios .

The structural characteristics can be represented through the following identifiers:

| Structural Identifier | Value |

|---|---|

| InChI Key (trans-isomer) | QTDXSEZXAPHVBI-LJGSYFOKSA-N |

| InChI Key (mixture) | QTDXSEZXAPHVBI-UHFFFAOYSA-N |

| SMILES | CC1CCC(CC1)C(O)=O |

| Molecular Formula | C₈H₁₄O₂ |

Physical and Chemical Properties

The physical and chemical properties of 4-methylcyclohexanecarboxylic acid vary slightly between its isomeric forms, with important implications for purification, handling, and application.

Physical Properties

The physical state of 4-methylcyclohexanecarboxylic acid depends on the specific isomer and purity. The trans isomer typically appears as a white crystalline solid, while commercial mixtures may present as colorless to white crystals, powder, or liquid .

Chemical Properties

The chemical behavior of 4-methylcyclohexanecarboxylic acid is primarily determined by its carboxylic acid functional group, which participates in typical acid-base reactions and can be derivatized through various chemical transformations.

Synthesis Methods

Several synthetic routes to 4-methylcyclohexanecarboxylic acid have been documented in the literature. The primary methods include:

Oxidation of TRANS-1,4-Dimethylcyclohexane

One reported synthetic pathway involves the oxidation of TRANS-1,4-dimethylcyclohexane through a two-step process :

-

Treatment with chromium catalyst in acetic acid with air/O₂, followed by pyridine and water at 20°C for 4 hours (1.3% yield)

-

Reaction with pyridinium dichromate in dimethylformamide at 20°C for 14 hours (94% yield)

Reduction of Aromatic Precursors

4-Methylcyclohexanecarboxylic acid can be synthesized through the reduction of p-toluic acid or related aromatic compounds . This process generally involves:

-

Oxidation of a methyl group to convert it into a carboxylic acid group or an aldehyde group

-

Reduction of the aromatic ring to form a cyclohexane ring

-

Conversion of the cis/trans mixture into a desired geometric isomer

Applications and Uses

4-Methylcyclohexanecarboxylic acid serves as a versatile building block and intermediate with diverse applications in research and industry.

Research Applications

In scientific research, this compound has been utilized in various contexts:

-

Catalysis Studies: It has been used to investigate palladium core-porous silica shell-nanoparticles catalyzed hydrogenation of 4-carboxybenzaldehyde .

-

Environmental Research: The compound has been employed as a surrogate for naphthenic acids in biodegradation studies, including:

-

Pharmaceutical Research: It has been used in the synthesis of medicinal compounds and as a precursor in pharmaceutical development .

Industrial Applications

The industrial applications of 4-methylcyclohexanecarboxylic acid include:

-

Chemical Synthesis: It serves as a building block for:

-

Polymer Chemistry: The compound is utilized in the production of polyamide and as a polymerization reaction raw material .

-

Pharmaceutical Industry: It functions as a precursor in the synthesis of 4-(aminomethyl)cyclohexane carboxylic acid, which has pharmaceutical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume